Cas no 1805747-83-4 (4-Methyl-3-(3-oxopropyl)phenylacetic acid)

1805747-83-4 structure

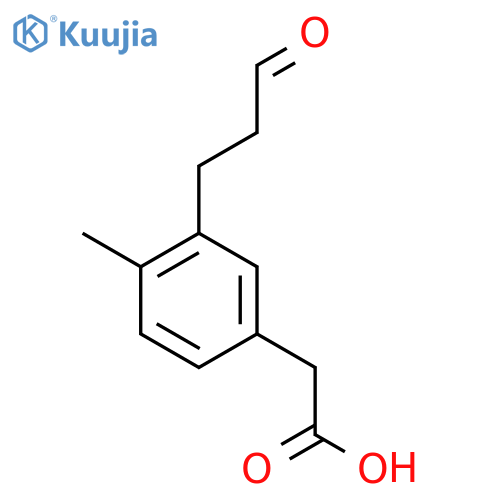

商品名:4-Methyl-3-(3-oxopropyl)phenylacetic acid

CAS番号:1805747-83-4

MF:C12H14O3

メガワット:206.237763881683

CID:5000944

4-Methyl-3-(3-oxopropyl)phenylacetic acid 化学的及び物理的性質

名前と識別子

-

- 4-Methyl-3-(3-oxopropyl)phenylacetic acid

-

- インチ: 1S/C12H14O3/c1-9-4-5-10(8-12(14)15)7-11(9)3-2-6-13/h4-7H,2-3,8H2,1H3,(H,14,15)

- InChIKey: NPJOBPKEJXCTFJ-UHFFFAOYSA-N

- ほほえんだ: OC(CC1C=CC(C)=C(C=1)CCC=O)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 225

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 54.4

4-Methyl-3-(3-oxopropyl)phenylacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010015154-500mg |

4-Methyl-3-(3-oxopropyl)phenylacetic acid |

1805747-83-4 | 97% | 500mg |

823.15 USD | 2021-07-05 | |

| Alichem | A010015154-250mg |

4-Methyl-3-(3-oxopropyl)phenylacetic acid |

1805747-83-4 | 97% | 250mg |

494.40 USD | 2021-07-05 | |

| Alichem | A010015154-1g |

4-Methyl-3-(3-oxopropyl)phenylacetic acid |

1805747-83-4 | 97% | 1g |

1,460.20 USD | 2021-07-05 |

4-Methyl-3-(3-oxopropyl)phenylacetic acid 関連文献

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

1805747-83-4 (4-Methyl-3-(3-oxopropyl)phenylacetic acid) 関連製品

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬